2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran
Overview
Description
“2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C12H15NO4 . It has an average mass of 237.252 Da and a monoisotopic mass of 237.100113 Da .
Molecular Structure Analysis
The molecular structure of “2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran” consists of a tetrahydro-2H-pyran ring attached to a 4-nitrobenzyl group via an oxygen atom . Unfortunately, the search results do not provide more detailed information about the molecular structure.Physical And Chemical Properties Analysis
“2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran” has a density of 1.2±0.1 g/cm3 and a boiling point of 376.6±37.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.0±3.0 kJ/mol . The compound has a flash point of 167.0±28.5 °C . It has a molar refractivity of 62.0±0.4 cm3 . The compound has 5 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis of 2H-Pyrans
Field
Method
The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones .
Results
Despite their importance, the literature of 2H-pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .
Indirect Radiofluorination of Biomolecules
Field
Application
4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules .
Method
The preparation of 18F-labelled peptides remains challenging and time-consuming with multistep and laborious processes often required . Typically, sensitive biomolecules are radiolabelled with fluorine-18 indirectly, necessitating the use of a pre-labelled synthon .
Results
This study demonstrates the application of 4-nitrophenyl (PNP) activated esters of 18F-labelled synthons for subsequent radiolabelling of biomolecules .
properties
IUPAC Name |
2-[(4-nitrophenyl)methoxy]oxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-13(15)11-6-4-10(5-7-11)9-17-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXKNTZXSUCTFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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